![molecular formula C15H16N6 B2698123 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380071-75-8](/img/structure/B2698123.png)
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 6-methylpyrimidin-4-yl piperazine. This can be achieved by reacting 6-methylpyrimidine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol.
Coupling Reaction: The piperazine intermediate is then coupled with 4-chloropyridine-4-carbonitrile. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrile group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of catalysts or under microwave irradiation.
Major Products
Oxidation: N-oxides of the pyridine or piperazine rings.
Reduction: Corresponding amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting neurological and psychiatric disorders.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involving neurotransmitters or kinases, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Chloropyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which can result in distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-8-14(19-11-18-12)20-4-6-21(7-5-20)15-9-13(10-16)2-3-17-15/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDFEMZVODRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2698042.png)
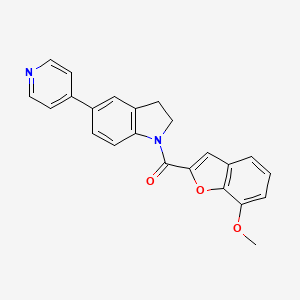
![3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2698046.png)

![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2698048.png)
![N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2698052.png)
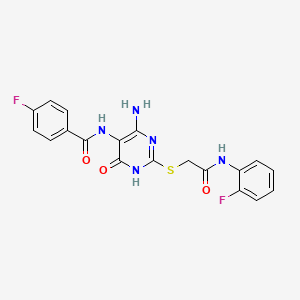
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2698055.png)
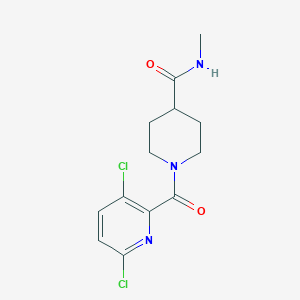
![N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2698057.png)
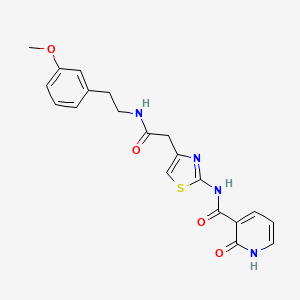
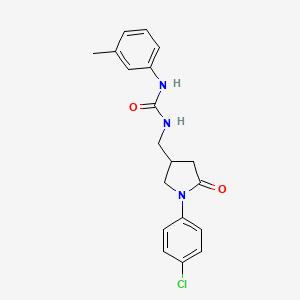
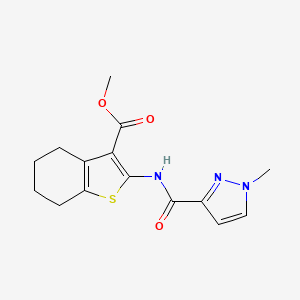
![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2698061.png)
